2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a dioxolane and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced through various methods, including the cyclization of appropriate precursors under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins . The thiazole ring may also interact with specific receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound containing only the dioxolane ring.
Thiazole: A basic heterocyclic compound containing only the thiazole ring.
2-(1,3-Dioxolan-2-yl)phenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the dioxolane and thiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring and a dioxolane moiety, which contribute to its unique chemical properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Thiazole Ring : Known for its role in various biological activities.
- Dioxolane Moiety : Often associated with improved solubility and bioavailability.
- Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites in proteins and enzymes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial growth.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 625 µg/mL | |
Pseudomonas aeruginosa | 1250 µg/mL | |
Escherichia coli | No activity |
Antifungal Activity
The compound has also shown promising antifungal activity, particularly against Candida albicans. The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 500 µg/mL | |
Aspergillus niger | Moderate activity |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The researchers noted that the thiazole ring significantly enhanced the compound's binding affinity to bacterial enzymes .
- Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The results indicated that it could serve as a lead compound for developing new antifungal agents .
The biological activity of this compound is attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition.
- Enzyme Interaction : The thiazole ring may interact with various enzymes involved in metabolic processes, disrupting normal cellular functions.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACAIAPKGVQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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